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Compound of Interest

Compound Name: 1-(Chloromethyl)-1H-indazole

CAS No.: 1196-20-9

Cat. No.: B15395753

Get Quote

Executive Summary
1-(Chloromethyl)-1H-indazole is a reactive N-hemiaminal ether derivative of indazole.

Functioning as a "masked" formaldehyde equivalent or a Mannich base precursor, it serves as

a potent electrophile in organic synthesis.[1] Unlike stable commercially available indazoles,

this compound is typically generated in situ or used immediately after isolation due to its

sensitivity to moisture and tendency to hydrolyze back to 1-(hydroxymethyl)-1H-indazole or

indazole. It is a critical building block for developing N1-substituted indazole therapeutics,

including lonidamine analogues and kinase inhibitors.[1]

Chemical Identity & Physicochemical Properties
Nomenclature and Identification

IUPAC Name: 1-(Chloromethyl)-1H-indazole

CAS Registry Number: 932041-51-5 (Rarely cited; often referenced as the N-chloromethyl

intermediate of CAS 271-44-3)
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Molecular Formula: C₈H₇ClN₂[1]

Molecular Weight: 166.61 g/mol [1][2]

SMILES:ClCn1nc2ccccc21

Structural Analysis
The molecule consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring)

substituted at the N1 nitrogen with a chloromethyl (-CH₂Cl) group.

Bonding: The N1-C(methylene) bond is polarized, making the methylene carbon highly

electrophilic.

Electronic Effect: The indazole ring acts as an electron-withdrawing group relative to the

methylene, while the chlorine atom further polarizes the C-Cl bond, facilitating facile

displacement by nucleophiles.

Physical Properties
Property Data / Observation

Physical State
White to off-white crystalline solid or viscous oil

(purity dependent).

Melting Point
45–50 °C (Estimated; precursor N-

hydroxymethyl mp is 147–149 °C).[1]

Solubility
Soluble in DCM, THF, CHCl₃, Toluene.[1]

Reacts with water/alcohols.[1][3]

Stability

Moisture Sensitive. Hydrolyzes rapidly in

aqueous media to 1-(hydroxymethyl)indazole

and HCl.[1]

Synthetic Pathways and Protocols
Due to its instability, 1-(chloromethyl)-1H-indazole is best prepared via the chlorination of 1-

(hydroxymethyl)-1H-indazole or direct N-chloromethylation.
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Method A: Chlorination of 1-(Hydroxymethyl)-1H-
indazole (Standard)
This two-step sequence is the most reliable method for isolating the intermediate.

Step 1: Preparation of 1-(Hydroxymethyl)-1H-indazole

Reagents: Indazole (1.0 eq), Formaldehyde (37% aq., excess), HCl (cat.).[1]

Protocol: Dissolve indazole in aqueous HCl/water. Add formaldehyde solution.[1] Stir at RT

for 2–4 hours.[1] The N-hydroxymethyl derivative precipitates as a solid.[1]

Workup: Filter, wash with water, and dry under vacuum.[1] (Yield: >90%).

Step 2: Conversion to 1-(Chloromethyl)-1H-indazole

Reagents: 1-(Hydroxymethyl)-1H-indazole (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM

(Solvent).

Protocol:

Suspend the hydroxymethyl intermediate in anhydrous DCM under N₂ atmosphere.

Add SOCl₂ dropwise at 0 °C.[1]

Allow to warm to RT and stir for 1–2 hours. The solid will dissolve as the reaction

proceeds.[1]

Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure (keep temperature

<40 °C). The residue is the desired chloromethyl compound, used directly in the next step.[1]

Method B: Direct N-Chloromethylation (In Situ)
Reagents: Indazole, Paraformaldehyde, Chlorotrimethylsilane (TMSCl).[1]

Protocol: Reflux indazole with paraformaldehyde and TMSCl in anhydrous chloroform. This

generates the N-chloromethyl species in situ for immediate reaction with nucleophiles.[1]
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Synthesis Workflow Diagram
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Caption: Two-step synthesis of 1-(chloromethyl)-1H-indazole via the hydroxymethyl

intermediate.

Reactivity Profile & Mechanism
Electrophilic Nature
The reactivity is driven by the leaving group ability of the chloride and the stabilization of the

incipient carbocation (iminium ion character) by the adjacent nitrogen lone pair.

Mechanism: Reactions typically proceed via an S_N1-like pathway involving an iminium ion

intermediate (Ind-N+=CH2) or a tight ion pair, facilitating rapid attack by nucleophiles.

Key Transformations
N-Alkylation (Nucleophilic Substitution):

Nucleophiles: Primary/Secondary amines, Thiols, Carboxylates.[1]

Product: N1-aminomethyl, N1-thiomethyl, or N1-acyloxymethyl indazoles.

Conditions: Anhydrous solvent (DMF/MeCN), Base (K₂CO₃ or Et₃N).[1]

Friedel-Crafts Alkylation:

Can act as an electrophile towards electron-rich aromatics in the presence of Lewis acids

(AlCl₃), linking the indazole to another aromatic ring via a methylene bridge.
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Reactivity Pathway Diagram
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Caption: Divergent reactivity of 1-(chloromethyl)-1H-indazole with various nucleophiles.

Medicinal Chemistry Applications
This intermediate is essential for synthesizing "N-methyl-linked" libraries where the indazole

core acts as a bioisostere for indole or purine.

Lonidamine Analogues: Used to modify the N1 position of the indazole-3-carboxylic acid

scaffold.

Kinase Inhibitors: Facilitates the attachment of solubilizing groups (e.g., morpholine,

piperazine) via a metabolically labile methylene linker.[1]

Prodrug Design: The N-acyloxymethyl linkage (formed by reacting with carboxylic acids) is a

common prodrug strategy to improve oral bioavailability, releasing the parent indazole upon

hydrolysis.

Safety & Handling Protocols
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Warning: 1-(Chloromethyl)-1H-indazole is an alkylating agent.

Hazards:

Skin/Eye Irritant: Causes severe irritation and potential burns.[1]

Lachrymator: Likely to cause tear production; handle only in a fume hood.[1]

Carcinogenicity: As an alpha-haloamine derivative, it should be treated as a potential

carcinogen.[1]

Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). Exclude moisture strictly.

[1][4]

Disposal: Quench with aqueous ammonia or sodium hydroxide to convert to the less toxic

hydroxymethyl or parent indazole before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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